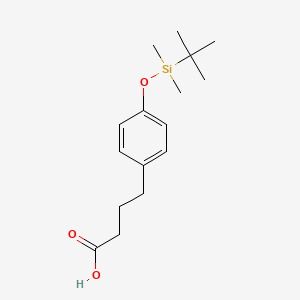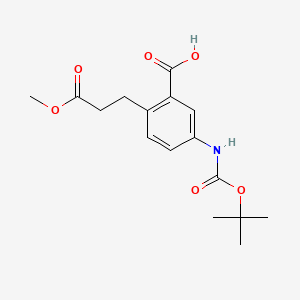
5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amine and a methoxy-oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including Friedel-Crafts acylation or direct carboxylation of an aromatic ring.
Substitution with Methoxy-Oxopropyl Group: The methoxy-oxopropyl group is introduced through a nucleophilic substitution reaction, often using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxopropyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (e.g., Br₂) and catalysts such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carboxylesterases and proteases. The Boc-protected amine can be selectively deprotected to yield the free amine, which can then participate in various biochemical reactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The benzoic acid core and the Boc-protected amine are common motifs in drug design, providing a scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it a valuable building block for the production of polymers, resins, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine, which can then form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid: Lacks the Boc protection, making it more reactive.
5-((tert-Butoxycarbonyl)amino)benzoic acid: Lacks the methoxy-oxopropyl group, reducing its complexity.
2-(3-Methoxy-3-oxopropyl)benzoic acid: Lacks the Boc-protected amine, limiting its functionalization potential.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid is unique due to the combination of a Boc-protected amine and a methoxy-oxopropyl group on a benzoic acid core. This dual functionality allows for selective reactions and diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H21NO6 |
|---|---|
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
2-(3-methoxy-3-oxopropyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-11-7-5-10(6-8-13(18)22-4)12(9-11)14(19)20/h5,7,9H,6,8H2,1-4H3,(H,17,21)(H,19,20) |
Clave InChI |
KXYHRNPNJKMYJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCC(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


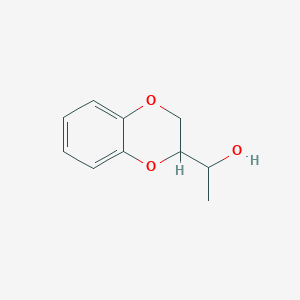
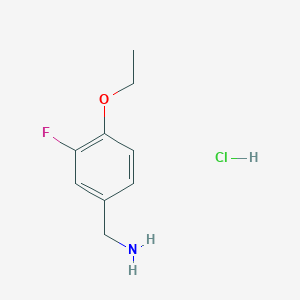
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
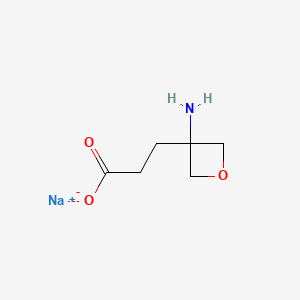
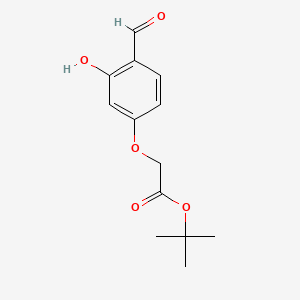
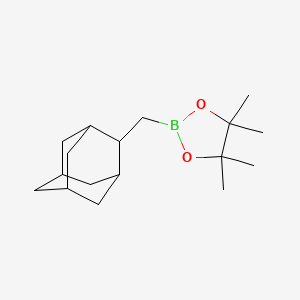
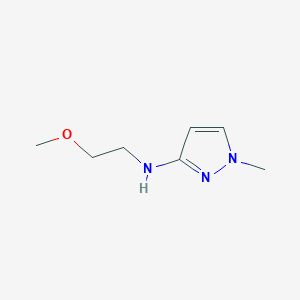
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
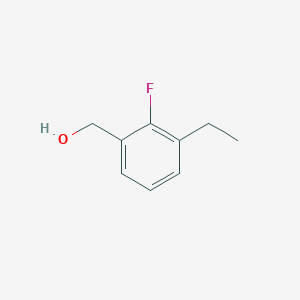
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
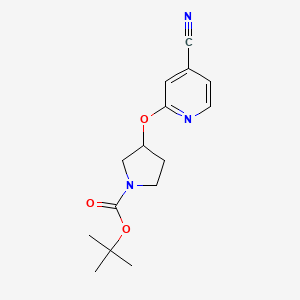
![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)
